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Compound of Interest

Compound Name: 4-Pyridoxic Acid-d3

Cat. No.: B602533 Get Quote

4-Pyridoxic Acid: A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
4-Pyridoxic acid (4-PA) is the principal catabolite of vitamin B6, an essential nutrient involved in

over 140 enzymatic reactions in the human body. The accurate measurement and

understanding of 4-PA's physicochemical properties are crucial for assessing vitamin B6 status,

investigating metabolic disorders, and in drug development. This technical guide provides an

in-depth overview of the core physical and chemical characteristics of 4-pyridoxic acid, detailed

experimental protocols for its analysis, and a visualization of its metabolic pathway. All

quantitative data is presented in structured tables for clarity and comparative ease.

Chemical Identity and Physical Properties
4-Pyridoxic acid is a pyridine derivative characterized by a carboxylic acid, a hydroxyl group, a

hydroxymethyl group, and a methyl group attached to the pyridine ring.[1][2]
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Identifier Value Source

IUPAC Name

3-hydroxy-5-

(hydroxymethyl)-2-

methylpyridine-4-carboxylic

acid

[1]

CAS Number 82-82-6 [1]

Chemical Formula C₈H₉NO₄ [1]

Molecular Weight 183.16 g/mol

Appearance
White to off-white crystalline

powder

Table 1: Chemical Identifiers of 4-Pyridoxic Acid

Physical Property Value Source

Melting Point 247-248 °C

Boiling Point 584.5 ± 50.0 °C (predicted)

Solubility

Slightly soluble in water,

alcohol, and pyridine. Insoluble

in ether. Soluble in aqueous

alkaline solutions.

pKa₁ (Carboxylic Acid) 5.50

pKa₂ (Phenolic Hydroxyl) 9.75

Table 2: Physical Properties of 4-Pyridoxic Acid

Spectral Characteristics
The structural features of 4-pyridoxic acid give rise to a characteristic spectral profile, which is

instrumental in its identification and quantification.
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Spectroscopic Technique Key Features Source

¹H NMR

Signals corresponding to the

methyl, hydroxymethyl, and

aromatic protons.

¹³C NMR

Resonances for the carboxylic

acid, aromatic carbons, methyl,

and hydroxymethyl carbons.

Infrared (IR)

Characteristic absorption

bands for O-H, C=O

(carboxylic acid), and

C=C/C=N (aromatic ring)

stretching vibrations.

UV-Vis

Exhibits characteristic blue

fluorescence with a maximum

at pH 3 to 4.

Table 3: Spectral Properties of 4-Pyridoxic Acid

Biological Role and Metabolism
4-Pyridoxic acid is the primary end-product of vitamin B6 metabolism and is excreted in the

urine. Its formation is a key indicator of vitamin B6 status in the body. The metabolic pathway

involves the conversion of various forms of vitamin B6 (pyridoxine, pyridoxal, and

pyridoxamine) to the active coenzyme form, pyridoxal 5'-phosphate (PLP). Subsequently,

pyridoxal is oxidized to 4-pyridoxic acid in the liver. This oxidation is catalyzed by two key

enzymes: aldehyde oxidase and a NAD⁺-dependent aldehyde dehydrogenase.
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Figure 1: Metabolic Pathway of Vitamin B6 to 4-Pyridoxic Acid

Experimental Protocols
Synthesis of 4-Pyridoxic Acid
A chemical synthesis for 4-pyridoxic acid was first reported by Huff and Perlzweig in 1944. The

detailed experimental protocol from the original publication could not be fully retrieved. The

general approach involves the chemical modification of a suitable pyridine precursor to

introduce the required functional groups.

General Synthetic Strategy (based on available information):

The synthesis likely involves a multi-step process starting from a commercially available

pyridine derivative. Key steps would include:

Introduction of substituents: Stepwise introduction of the methyl, hydroxymethyl, and

carboxyl groups onto the pyridine ring through various organic reactions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b602533?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b602533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Oxidation/Reduction: Use of appropriate oxidizing or reducing agents to achieve the desired

oxidation states of the functional groups.

Purification: The final product is typically purified by recrystallization.

For researchers requiring the synthesis of 4-pyridoxic acid, consulting the original publication

by Huff, J. W., & Perlzweig, W. A. (1944) in The Journal of Biological Chemistry, 155(1), 345-

355 is recommended for the detailed procedure.

Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. While a

specific detailed protocol for 4-pyridoxic acid is not readily available, the general principles can

be applied.

General Recrystallization Protocol:

Solvent Selection: Choose a solvent in which 4-pyridoxic acid is sparingly soluble at room

temperature but highly soluble at elevated temperatures. Based on its properties, a polar

solvent like water or ethanol, or a mixture, would be a suitable starting point.

Dissolution: Dissolve the crude 4-pyridoxic acid in a minimum amount of the hot solvent to

form a saturated solution.

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by

gravity to remove them.

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room

temperature. As the solution cools, the solubility of 4-pyridoxic acid will decrease, leading to

the formation of crystals.

Complete Crystallization: To maximize the yield, the flask can be placed in an ice bath to

further decrease the temperature.

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small

amount of cold solvent, and allow them to air dry or dry in a desiccator.
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Figure 2: General Workflow for Recrystallization
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Determination of 4-Pyridoxic Acid in Human Urine by
HPLC-UV
This protocol is adapted from a validated method for the quantification of 4-pyridoxic acid in

urine samples.

4.3.1. Reagents and Materials

4-Pyridoxic acid standard

Perchloric acid (6%)

Methanol (HPLC grade)

Sodium phosphate buffer (35 mM)

Sodium heptane sulfonate (2.5 mM)

o-Phosphoric acid (85%)

Purified water (HPLC grade)

Urine samples

4.3.2. Instrumentation

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Symmetry® C18 column (250 mm × 4.6 mm i.d., 5 µm particle size) or equivalent

Vortex mixer

Centrifuge

4.3.3. Preparation of Solutions

Mobile Phase: Prepare a mixture of methanol and 35 mM sodium phosphate buffer

containing 2.5 mM sodium heptane sulfonate. Adjust the pH to 3.5 with 85% o-phosphoric
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acid.

Stock Solution (1 mM): Accurately weigh and dissolve an appropriate amount of 4-pyridoxic

acid standard in purified water.

Working Standard Solutions: Prepare a series of working standards by diluting the stock

solution with charcoal-pretreated blank urine to achieve concentrations ranging from 0.0125

µM to 0.8 µM.

4.3.4. Sample Preparation

To a 1.5 mL microcentrifuge tube, add 500 µL of urine sample.

Add 500 µL of 6% perchloric acid to precipitate proteins.

Vortex the mixture for 30 seconds.

Centrifuge at 10,000 x g for 5 minutes.

Carefully transfer the supernatant to a clean microcentrifuge tube.

Centrifuge the supernatant again at 10,000 x g for 5 minutes.

Transfer the final supernatant to an HPLC vial for analysis.

4.3.5. HPLC Conditions

Column: Symmetry® C18 (250 mm × 4.6 mm, 5 µm)

Mobile Phase: As prepared in section 4.3.3.

Flow Rate: 1.0 mL/min (typical, may require optimization)

Injection Volume: 50 µL

Column Temperature: 25 °C

Detection Wavelength: 302 nm
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Retention Time: Approximately 8.0 minutes for 4-pyridoxic acid.

4.3.6. Quantification

Construct a calibration curve by plotting the peak area of the 4-pyridoxic acid standards

against their known concentrations.

Determine the concentration of 4-pyridoxic acid in the urine samples by interpolating their

peak areas from the calibration curve.
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Figure 3: Workflow for HPLC-UV Analysis of 4-Pyridoxic Acid in Urine
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Conclusion
This technical guide has provided a detailed overview of the physical and chemical

characteristics of 4-pyridoxic acid, its biological significance as a major metabolite of vitamin

B6, and comprehensive experimental protocols for its analysis. The presented data and

methodologies are intended to be a valuable resource for researchers, scientists, and

professionals in the field of drug development, facilitating a deeper understanding and more

accurate assessment of this important biomolecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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